(1R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-amine hydrochloride
Overview
Description
“(1R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-amine hydrochloride” is a chemical compound with the CAS number 1212291-95-6 . It has a molecular weight of 215.68 and a molecular formula of C10H14ClNO2 .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 215.68 . Other physical and chemical properties such as boiling point and storage conditions are not specified .Scientific Research Applications
Antibacterial and Antifungal Applications
- Bacterial Biofilm Inhibition : Synthesized derivatives of (1R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-amine hydrochloride have shown suitable inhibitory action against biofilms of bacterial strains such as Escherichia coli and Bacillus subtilis, along with exhibiting mild cytotoxicity (Abbasi et al., 2020).
- Antibacterial Agents and Enzyme Inhibitors : N-Substituted derivatives demonstrated significant antibacterial potential and moderate inhibitory activity against the lipoxygenase enzyme (Abbasi et al., 2017).
- Antimicrobial and Antifungal Activities : Certain compounds derived from this chemical were found to possess considerable antibacterial and antifungal potential, with low hemolytic activity, indicating their potential as antimicrobial agents (Abbasi et al., 2020).
Therapeutic Potential
- Anticonvulsant Activity : Amino amides and amino esters based on (1R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-amine hydrochloride have been studied for their anticonvulsant activity, suggesting their potential use in treating convulsions or seizures (Arustamyan et al., 2019).
Synthesis and Characterization
- Synthesis of Therapeutic Compounds : Various synthesis methods have been explored to create derivatives of this chemical, which serve as precursors for potential therapeutic compounds (Bozzo et al., 2003).
Enzyme Inhibition Studies
- Lipoxygenase Inhibition : Synthesized compounds containing the (1R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-amine hydrochloride moiety were effective in inhibiting lipoxygenase, an enzyme implicated in inflammation (Abbasi et al., 2017).
Alpha 1-Adrenoreceptor Antagonist
- Enantiomers of Mephendioxan : The synthesis and biological profiling of enantiomers of trans-[2-(2,6-dimethoxyphenoxy)ethyl] [(3-p-tolyl-2,3-dihydro-1,4-benzodioxin-2-yl)methyl]amine, a potent competitive alpha 1A-adrenoreceptor antagonist, were studied, indicating its significance in receptor subtype characterization (Quaglia et al., 1996).
Safety And Hazards
The compound is labeled with the signal word “Warning” and has hazard statements H315-H319 . This indicates that it can cause skin irritation (H315) and serious eye irritation (H319). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
(1R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-7(11)8-2-3-9-10(6-8)13-5-4-12-9;/h2-3,6-7H,4-5,11H2,1H3;1H/t7-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSVIXBOCIIALFF-OGFXRTJISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCCO2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC2=C(C=C1)OCCO2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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